HTCKHUSTZCFJBC-UHFFFAOYSA-N
Description
However, based on analogous compounds (e.g., CAS 871826-12-9 and 2357-52-0), it likely belongs to a class of fluorinated heterocyclic amines or pyridine derivatives. Such compounds often exhibit unique physicochemical properties, including moderate solubility, hydrogen-bonding capacity, and bioactivity in medicinal or agrochemical applications .
Properties
Molecular Formula |
C22H16N2O |
|---|---|
Molecular Weight |
324.383 |
InChI |
InChI=1S/C22H16N2O/c1-14-6-10-17(11-7-14)24-13-20-19(22(24)25)12-16-9-8-15-4-2-3-5-18(15)21(16)23-20/h2-12H,13H2,1H3 |
InChI Key |
HTCKHUSTZCFJBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC3=C(C2=O)C=C4C=CC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- HVXHWBMLTSDYGK-UHFFFAOYSA-N (C₇H₈ClF₃N₂) shares a pyridine core with trifluoromethyl and chloro substituents, likely influencing its metabolic stability and BBB permeability .
- JEBSIDAHOLYUIG-UHFFFAOYSA-N (C₁₁H₁₀FNO) has a larger aromatic system, which may enhance lipophilicity and GI absorption compared to smaller analogs .
- 2357-52-0 (C₇H₆BrFO) demonstrates lower solubility due to bromine substitution, a common trait in halogenated aromatics .
Data Tables for Similar Compounds
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